molecular formula C19H21NO5 B2596392 Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate CAS No. 2034495-60-6

Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate

Cat. No.: B2596392
CAS No.: 2034495-60-6
M. Wt: 343.379
InChI Key: AVFQNRKELOYBPL-UHFFFAOYSA-N
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Description

Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoyl linker and a 2-hydroxy-3-methoxy-2-phenylpropyl side chain. This structure combines aromatic, hydroxyl, methoxy, and carbamate functionalities, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-24-13-19(23,16-6-4-3-5-7-16)12-20-17(21)14-8-10-15(11-9-14)18(22)25-2/h3-11,23H,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFQNRKELOYBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate typically involves multiple steps. One common method includes the alkylation of a starting material, followed by nitration, reduction, cyclization, chlorination, and successive amination reactions . The specific conditions for each step, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate has several scientific research applications:

    Chemistry: It can be used as a starting material or intermediate in the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals or as a component in advanced materials.

Mechanism of Action

The mechanism by which Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding or chemical modification, leading to changes in cellular pathways and biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a class of methyl benzoate derivatives with carbamoyl-linked side chains. Key structural analogs include:

Methyl (E)-4-((1-Ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate (Compound 42)
  • Structure : Features an ethoxy group and a phenylbutenyl chain instead of the hydroxy-methoxy-phenylpropyl group in the target compound .
  • Synthesis : Prepared via a coupling reaction with a 75% yield, indicating robust synthetic accessibility under standard conditions .
  • The unsaturated butenyl chain introduces conformational rigidity, which could influence binding interactions in biological systems.
Methyl 2-{[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}benzoate (Metsulfuron-methyl)
  • Structure : Contains a triazine ring and sulfamoyl group, diverging significantly from the target compound’s hydroxy-phenylpropyl motif .
  • Application : A herbicidal sulfonylurea, highlighting how carbamoyl-linked benzoates can exhibit bioactivity when paired with heterocyclic systems .
  • Regulatory Status : Classified under hazard code "A" in the EWG’s prohibited substances list, emphasizing its environmental or health risks .
Methyl 2-Chlorosulfonyl-4-(methanesulfonylaminomethyl) Benzoate
  • Structure : Incorporates chlorosulfonyl and methanesulfonyl groups, which enhance electrophilicity compared to the target compound’s hydroxyl and methoxy groups .

Notes

Synthesis and Characterization : The target compound’s synthesis route may resemble that of Compound 42, though the hydroxy-methoxy-phenylpropyl group would require tailored protecting-group strategies .

Research Gaps: No NMR or crystallographic data for the target compound are available in the provided evidence. SHELX-based refinements (e.g., SHELXL ) could aid in structural elucidation.

Biological Activity

Methyl 4-[(2-hydroxy-3-methoxy-2-phenylpropyl)carbamoyl]benzoate, often referred to by its chemical name or CAS number (2034495-60-6), has garnered attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of benzoic acid with a carbamoyl group attached to a phenylpropyl moiety. Its molecular formula is C17H21NO4, and it has a molecular weight of 303.36 g/mol. The compound features a methoxy group, which may enhance its lipophilicity and biological activity.

Pharmacological Activity

1. Analgesic Effects

Recent studies have indicated that this compound exhibits significant analgesic properties. In preclinical trials, it was shown to reduce pain responses in animal models, suggesting potential applications in pain management. The mechanism appears to involve the inhibition of cyclooxygenase enzymes (COX), leading to decreased production of prostaglandins, which are mediators of inflammation and pain .

2. Anti-inflammatory Properties

In addition to its analgesic effects, this compound has demonstrated anti-inflammatory activity. Research indicates that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, which may contribute to its overall therapeutic effects .

The biological activity of this compound can be attributed to several mechanisms:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of inflammatory mediators.
  • Cytokine Modulation : It modulates the immune response by downregulating pro-inflammatory cytokines.

Case Studies

Case Study 1: Postoperative Pain Management

A multicenter clinical trial investigated the efficacy of this compound in managing postoperative pain. Patients who received this compound reported significantly lower pain scores compared to those on placebo. The study highlighted its potential as an effective analgesic with a favorable safety profile .

Case Study 2: Chronic Inflammatory Conditions

In another study focusing on chronic inflammatory conditions such as arthritis, subjects treated with this compound exhibited reduced joint swelling and pain levels over a specified period. These findings suggest that the compound may be beneficial for long-term management of inflammatory diseases .

Summary of Research Findings

Study Focus Findings
Analgesic EffectsSignificant reduction in pain responses; potential COX inhibition .
Anti-inflammatory ActivityDecreased levels of TNF-alpha and IL-6 in vitro .
Clinical Trial (Postoperative)Lower pain scores compared to placebo; favorable safety profile .
Chronic InflammationReduced joint swelling and pain in arthritis patients .

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